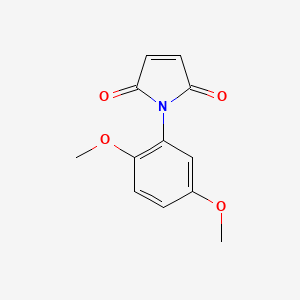

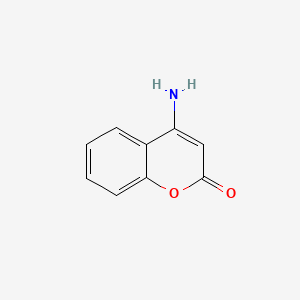

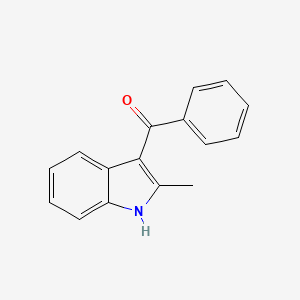

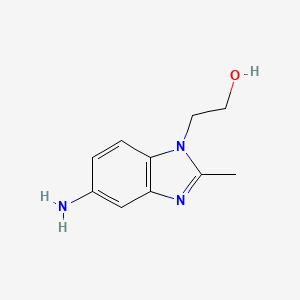

2-(5-Amino-2-methyl-benzoimidazol-1-yl)-ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzimidazole derivatives involves several key steps, including the formation of Schiff bases and subsequent cyclocondensation reactions. For example, the synthesis of 2-[(Substituted-phenyl amino)-phenyl-methyl]-1-[2'-(1H-tetrazol-5-yl) biphenyl-3-ylmethyl]-1H-benzoimidazol-5-ylamine derivatives, which are structurally related to 2-(5-Amino-2-methyl-benzoimidazol-1-yl)-ethanol, involves converting 2-(α-hydroxy benzyl) benzimidazole to its α-bromo derivative followed by reaction with various reagents (Sharma, Kohli, & Sharma, 2010).

Molecular Structure Analysis

The structure and vibrational studies of related benzimidazole compounds, such as ±1-(1H-Benzoimidazol-2-YL) Ethanol, have been characterized using spectroscopic techniques and computational methods. DFT calculations are commonly employed to understand the conformational preferences and electronic structure of these molecules, providing insights into their reactivity and properties (Oturak, Kınaytürk, & Şahin, 2015).

Chemical Reactions and Properties

Benzimidazole derivatives engage in a variety of chemical reactions, highlighting their versatility. For instance, their reaction with RuCl3 under refluxing conditions forms complexes, as demonstrated in the study of azoimidazoles. These reactions are crucial for the development of coordination compounds with potential application in catalysis and materials science (Misra, Das, Sinha, Ghosh, & Pal, 1998).

Aplicaciones Científicas De Investigación

Synthesis and Biological Significance:

- 2-(5-Amino-2-methyl-benzoimidazol-1-yl)-ethanol, as a derivative of benzoimidazole, is utilized in synthesizing various compounds with significant biological activities. Benzoimidazole derivatives, including those related to the given compound, exhibit a range of biological properties such as antioxidant, antidepressant, anticonvulsant, antimicrobial, and anticancer activities (El-Meguid, 2014).

Antimicrobial Properties:

- Research involving the synthesis of compounds containing the benzoimidazole moiety, like 2-(5-Amino-2-methyl-benzoimidazol-1-yl)-ethanol, has shown that these compounds are effective against a range of microbial species. This includes gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, gram-negative bacteria like Escherichia coli and Pseudomonas aeuroginosa, and fungi such as Candida albicans and Aspergillus niger (El-Meguid, 2014).

Vibrational and Structural Studies

Conformational Analysis and Quantum Chemical Calculations:

- Studies have been conducted on similar benzoimidazole compounds to analyze their conformational structure, vibrational properties, and other molecular aspects. These studies involve detailed quantum chemical calculations and can provide insights into the physical and chemical properties of compounds like 2-(5-Amino-2-methyl-benzoimidazol-1-yl)-ethanol (Oturak, Kınaytürk, & Şahin, 2015).

Ligand Synthesis and Characterization

Synthesis and Complexation with Transition Metals:

- The benzoimidazole framework, as seen in 2-(5-Amino-2-methyl-benzoimidazol-1-yl)-ethanol, is also instrumental in synthesizing new ligands for complexation with transition metals. These ligands, when complexed with metals like Co(II), Ni(II), Cu(II), Zn(II), and Cd(II), are characterized using techniques such as IR, NMR, and UV-Vis spectra. Such studies are crucial in developing new materials with potential applications in fields like catalysis and materials science (Jamel & Al-Obaidi, 2018).

Propiedades

IUPAC Name |

2-(5-amino-2-methylbenzimidazol-1-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c1-7-12-9-6-8(11)2-3-10(9)13(7)4-5-14/h2-3,6,14H,4-5,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXFVMCHZDDTOBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1CCO)C=CC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40356957 |

Source

|

| Record name | 2-(5-Amino-2-methyl-benzoimidazol-1-yl)-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Amino-2-methyl-benzoimidazol-1-yl)-ethanol | |

CAS RN |

247109-31-5 |

Source

|

| Record name | 2-(5-Amino-2-methyl-benzoimidazol-1-yl)-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.